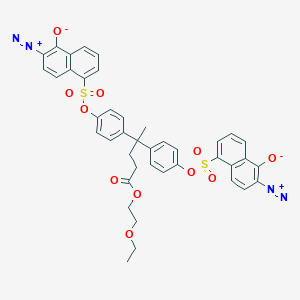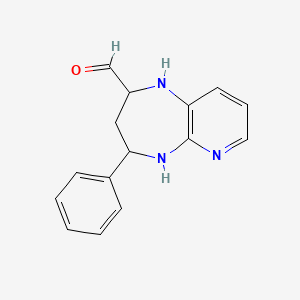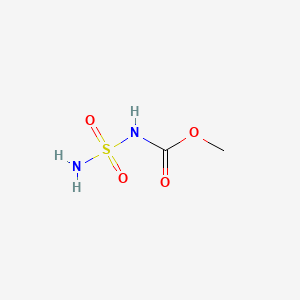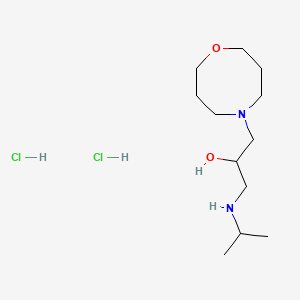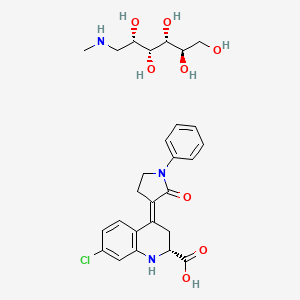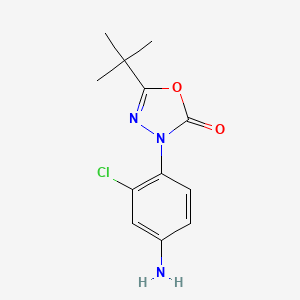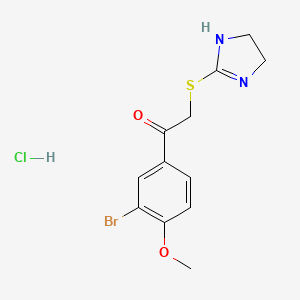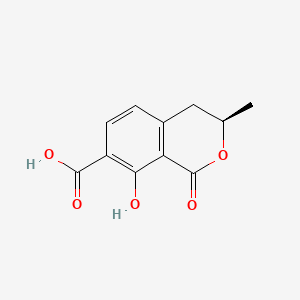
1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring
準備方法
The synthesis of 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ®- can be achieved through several synthetic routes. One common method involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound .
科学的研究の応用
1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ®- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving benzopyran derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzopyran structure can also interact with cellular membranes, affecting their permeability and function .
類似化合物との比較
Similar compounds include:
5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid: This compound has a chlorine atom at the 5-position, which can alter its reactivity and biological activity.
3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid methyl ester: This ester derivative has different solubility and reactivity properties compared to the parent compound.
The uniqueness of 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ®- lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
34892-10-9 |
|---|---|
分子式 |
C11H10O5 |
分子量 |
222.19 g/mol |
IUPAC名 |
(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-5-4-6-2-3-7(10(13)14)9(12)8(6)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14)/t5-/m1/s1 |
InChIキー |
POPKYYDFBOZZGX-RXMQYKEDSA-N |
異性体SMILES |
C[C@@H]1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1 |
正規SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


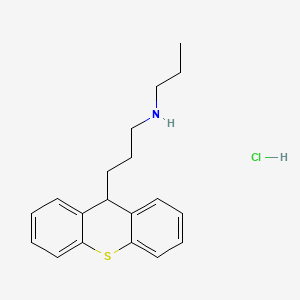
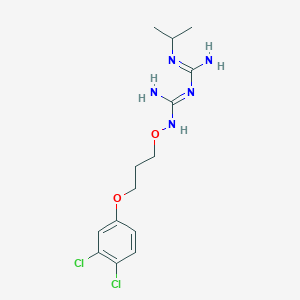
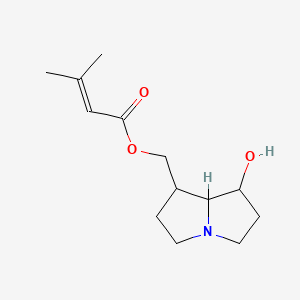
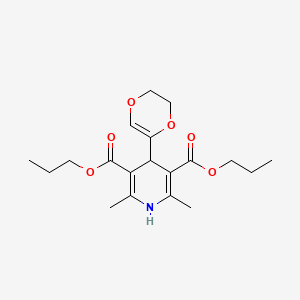
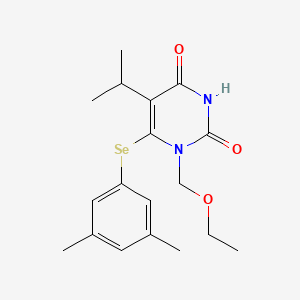
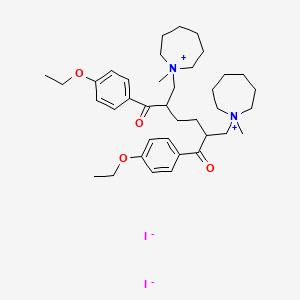
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)
